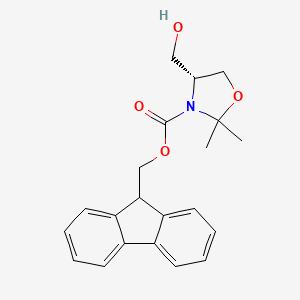
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring This particular compound is characterized by the presence of a hydroxymethyl group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . This reaction proceeds through the addition of glycidol to the isocyanate, followed by intramolecular cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for oxazolidine derivatives often involve the use of microwave irradiation to accelerate the reaction rates. For example, the synthesis of oxazolidinones from urea and ethanolamine reagents can be carried out using microwave irradiation in a chemical paste medium . This method provides high yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The Fmoc protecting group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(carboxymethyl)oxazolidine.
Reduction: Formation of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)amino alcohol.
Substitution: Formation of (4R)-2,2-Dimethyl-4-(hydroxymethyl)oxazolidine.
Applications De Recherche Scientifique
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine involves its interaction with specific molecular targets. . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Sutezolid: An oxazolidinone derivative under investigation for its potential to treat tuberculosis.
Uniqueness
(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This makes it particularly useful as a chiral auxiliary in organic synthesis and as a building block for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m1/s1 |
Clé InChI |
CIAGXVSCTOUOBO-CQSZACIVSA-N |
SMILES isomérique |
CC1(N([C@@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canonique |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


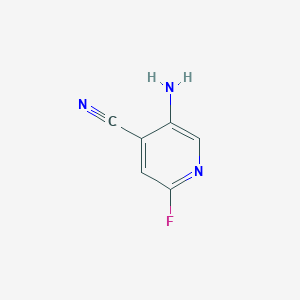

![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
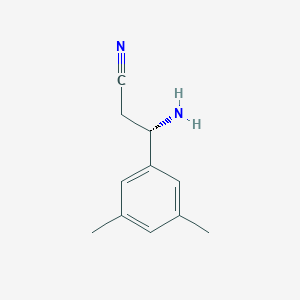
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)
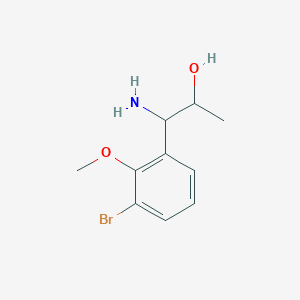
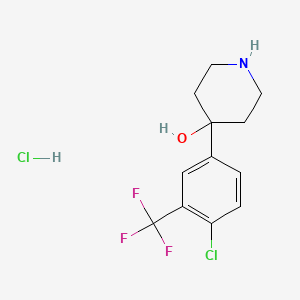


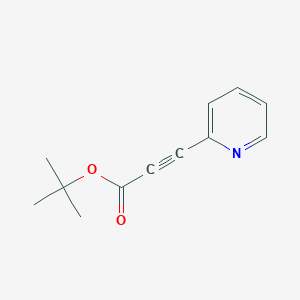
![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
